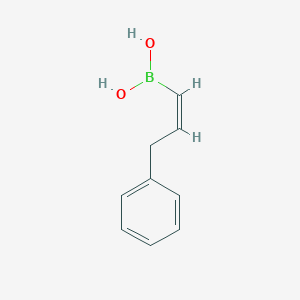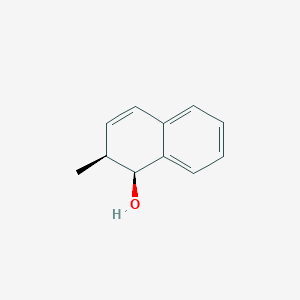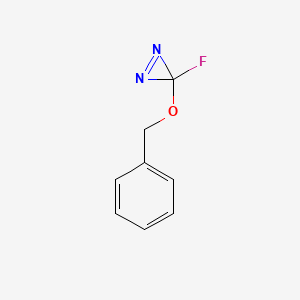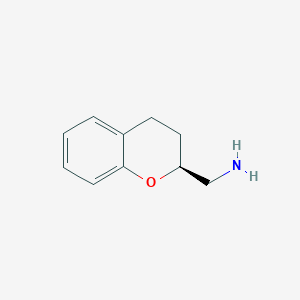
(Z)-(3-Phenylprop-1-en-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(3-Phenylprop-1-en-1-yl)boronic acid is an organic compound with the molecular formula C9H11BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenylprop-1-en-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-Phenylprop-1-en-1-yl)boronic acid typically involves the reaction of phenylpropene with a boron-containing reagent. One common method is the hydroboration of phenylpropene followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-(3-Phenylprop-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenylpropene oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to phenylpropane using reducing agents such as lithium aluminum hydride.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts in the presence of a base like potassium carbonate.
Major Products
Oxidation: Phenylpropene oxide.
Reduction: Phenylpropane.
Substitution: Biaryl compounds.
Scientific Research Applications
(Z)-(3-Phenylprop-1-en-1-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (Z)-(3-Phenylprop-1-en-1-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the prop-1-en-1-yl group, making it less versatile in certain synthetic applications.
(E)-(3-Phenylprop-1-en-1-yl)boronic acid: The E-isomer of the compound, which may exhibit different reactivity and selectivity in chemical reactions.
Uniqueness
(Z)-(3-Phenylprop-1-en-1-yl)boronic acid is unique due to its Z-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in synthetic applications compared to its E-isomer .
Properties
Molecular Formula |
C9H11BO2 |
|---|---|
Molecular Weight |
162.00 g/mol |
IUPAC Name |
[(Z)-3-phenylprop-1-enyl]boronic acid |
InChI |
InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2/b8-4- |
InChI Key |
GMGWFDHLFMBIDS-YWEYNIOJSA-N |
Isomeric SMILES |
B(/C=C\CC1=CC=CC=C1)(O)O |
Canonical SMILES |
B(C=CCC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)

![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)
![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)



![4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11918003.png)
![2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11918010.png)



![1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine](/img/structure/B11918035.png)
